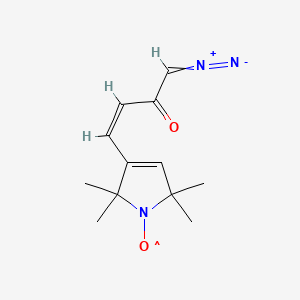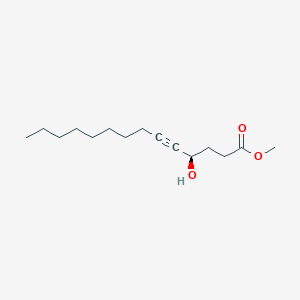
5-Tetradecynoic acid, 4-hydroxy-, methyl ester, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tetradecynoic acid, 4-hydroxy-, methyl ester, ®- is an organic compound with a unique structure that includes a hydroxyl group and a triple bond within a long carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tetradecynoic acid, 4-hydroxy-, methyl ester, ®- typically involves the esterification of 5-Tetradecynoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The process may also involve purification steps such as distillation or recrystallization to obtain the pure ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Tetradecynoic acid, 4-hydroxy-, methyl ester, ®- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) in the presence of a base.
Major Products
Oxidation: Formation of 5-Tetradecynoic acid, 4-oxo-, methyl ester.
Reduction: Formation of 5-Tetradecenoic acid, 4-hydroxy-, methyl ester or 5-Tetradecanoic acid, 4-hydroxy-, methyl ester.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
5-Tetradecynoic acid, 4-hydroxy-, methyl ester, ®- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Tetradecynoic acid, 4-hydroxy-, methyl ester, ®- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the triple bond play crucial roles in its reactivity and biological activity. The compound may inhibit certain enzymes or interact with cellular membranes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Tetradecynoic acid, 4-hydroxy-, ethyl ester
- 5-Tetradecynoic acid, 4-hydroxy-, propyl ester
- 5-Tetradecenoic acid, 4-hydroxy-, methyl ester
Uniqueness
5-Tetradecynoic acid, 4-hydroxy-, methyl ester, ®- is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a triple bond. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
77889-07-7 |
|---|---|
Molecular Formula |
C15H26O3 |
Molecular Weight |
254.36 g/mol |
IUPAC Name |
methyl (4R)-4-hydroxytetradec-5-ynoate |
InChI |
InChI=1S/C15H26O3/c1-3-4-5-6-7-8-9-10-11-14(16)12-13-15(17)18-2/h14,16H,3-9,12-13H2,1-2H3/t14-/m0/s1 |
InChI Key |
ZDYJUAHGGVPCPZ-AWEZNQCLSA-N |
Isomeric SMILES |
CCCCCCCCC#C[C@@H](CCC(=O)OC)O |
Canonical SMILES |
CCCCCCCCC#CC(CCC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]-](/img/structure/B14440397.png)
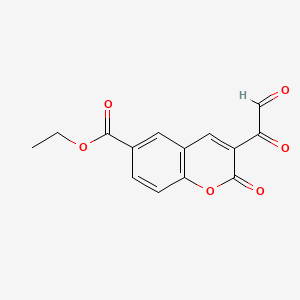

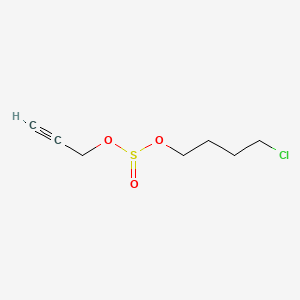
![2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14440423.png)
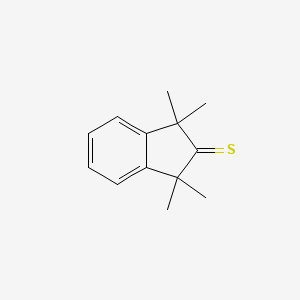
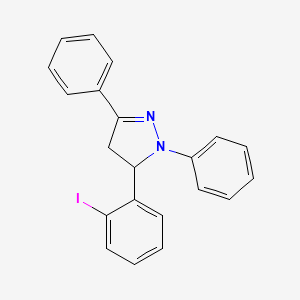
![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, trilithium monosodium salt](/img/structure/B14440446.png)

![2-[Amino(2-chlorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14440454.png)
![Benzyl [(4-hydroxyanilino)methylidene]carbamate](/img/structure/B14440462.png)
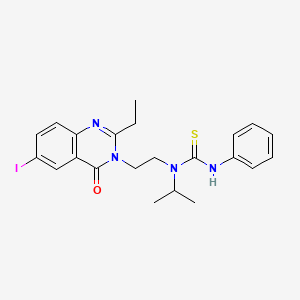
![Benzenecarboximidic acid, N-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B14440469.png)
